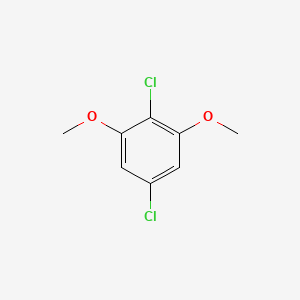

2,5-Dichloro-1,3-dimethoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

10367-97-2 |

|---|---|

Molecular Formula |

C8H8Cl2O2 |

Molecular Weight |

207.05 g/mol |

IUPAC Name |

2,5-dichloro-1,3-dimethoxybenzene |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |

InChI Key |

VDWUYDVJFPVMBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)OC)Cl |

Origin of Product |

United States |

Theoretical Frameworks of Halogenated and Alkoxy Substituted Benzenoid Compounds

The chemical behavior of a substituted benzene (B151609) ring is profoundly influenced by the nature of its substituents. ma.edu These groups can alter the electron density of the aromatic π system, thereby affecting the ring's reactivity towards electrophilic attack and the orientation of subsequent substitutions. ma.edupdx.edu This influence is primarily governed by two fundamental electronic phenomena: inductive effects and resonance effects.

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Halogens, like chlorine, are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring and deactivating it towards electrophilic aromatic substitution. libretexts.org

Resonance Effect: This effect involves the delocalization of π electrons between the substituent and the aromatic ring. libretexts.org Alkoxy groups, such as methoxy (B1213986) (-OCH₃), possess lone pairs of electrons on the oxygen atom that can be donated into the benzene ring's π system. libretexts.org This is known as a positive resonance effect (+R) or mesomeric effect (+M), which increases the electron density on the ring, particularly at the ortho and para positions. youtube.com

Role of 2,5 Dichloro 1,3 Dimethoxybenzene As a Key Scaffold in Advanced Organic Synthesis and Materials Science Investigations

Substituted benzenes are fundamental building blocks for creating more complex molecules with specific functions. 2,5-Dichloro-1,3-dimethoxybenzene serves as a valuable intermediate and scaffold in various synthetic applications. The chlorine atoms on the ring are particularly useful as they can be replaced or modified through a variety of reactions, most notably metal-catalyzed cross-coupling reactions.

While specific research explicitly detailing the use of this compound is specialized, the functional groups it possesses are indicative of its potential utility. For example, related compounds like 1,3-dimethoxybenzene (B93181) are used as starting materials in the synthesis of pharmacologically active molecules by first undergoing lithiation and then reaction with a chlorinating agent. google.com The chlorine atoms in di- and tri-substituted aromatics can act as handles for building more complex structures, such as in the synthesis of substituted benzoquinones or biphenyls. acs.orgorgsyn.org

In materials science, aromatic compounds form the basis of many advanced materials, including polymers and molecular crystals. The precise substitution pattern on a benzene (B151609) ring can influence properties like crystal packing, electronic conductivity, and optical behavior. The design of novel organic materials for electronics or photonics often relies on the controlled synthesis of specifically functionalized aromatic scaffolds. mdpi.com The defined stereochemistry and electronic nature of this compound make it a candidate for incorporation into larger systems where such control is paramount.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈Cl₂O₂ | nih.gov, nih.gov |

| Molecular Weight | 207.05 g/mol | nih.gov, nih.gov |

| IUPAC Name | 1,3-dichloro-2,5-dimethoxybenzene | nih.gov |

| CAS Number | 61887-07-8 | nih.gov, epa.gov |

Table 2: Common Analytical Techniques for Isomer Differentiation

| Technique | Principle of Differentiation | Application to Aromatic Isomers |

|---|---|---|

| ¹³C NMR Spectroscopy | Differences in molecular symmetry lead to a different number of unique carbon signals. | Highly effective for distinguishing isomers based on their unique signal count. youtube.com |

| ¹H NMR Spectroscopy | Differences in the electronic environment of protons lead to unique chemical shifts and coupling patterns. | Can distinguish isomers, though patterns can be complex. youtube.com |

| Gas Chromatography (GC) | Differences in boiling points and interaction with the stationary phase lead to different retention times. | A primary method for separating volatile isomers before detection (e.g., by MS). vurup.sk |

| High-Performance Liquid Chromatography (HPLC) | Differences in polarity and interaction with stationary/mobile phases cause separation. | Used for less volatile isomers, with various column chemistries available for selectivity. rotachrom.com |

Advanced Spectroscopic and Structural Characterization of 2,5 Dichloro 1,3 Dimethoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 2,5-dichloro-1,3-dimethoxybenzene, ¹H and ¹³C NMR are the primary methods for structural confirmation.

High-Resolution Proton NMR (¹H NMR) for Aromatic and Methoxy (B1213986) Resonances

In the ¹H NMR spectrum of this compound, specific resonances are expected for the methoxy and aromatic protons. The symmetry of the molecule will influence the number and multiplicity of the signals. The two methoxy groups are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis, and are therefore expected to produce a single signal. The two aromatic protons are also chemically equivalent and will appear as a single signal.

The electron-donating methoxy groups and electron-withdrawing chloro groups will exert opposing effects on the chemical shifts of the aromatic protons. The methoxy groups increase the electron density on the aromatic ring, causing an upfield shift, while the chloro groups decrease the electron density, leading to a downfield shift. Based on empirical prediction and comparison with related structures, the following chemical shifts are anticipated.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (2 x -OCH₃) | 3.8 - 4.0 | Singlet | 6H |

| Aromatic (H-4, H-6) | 6.8 - 7.2 | Singlet | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, a reduced number of signals is expected compared to the total number of carbon atoms. There are four distinct sets of carbon atoms: the two carbons bearing methoxy groups (C1, C3), the two carbons bearing chlorine atoms (C2, C5), the two unsubstituted aromatic carbons (C4, C6), and the two methoxy carbons.

The chemical shifts of the aromatic carbons are significantly influenced by the substituents. Carbons attached to the electronegative oxygen of the methoxy groups will be shifted downfield, as will the carbons bonded to the chlorine atoms. The unsubstituted carbons will be influenced by the combined electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | 55 - 60 |

| C4, C6 | 110 - 120 |

| C2, C5 | 125 - 135 |

| C1, C3 | 150 - 160 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques would be invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show no cross-peaks for the aromatic protons as they are magnetically isolated and equivalent. This lack of correlation would support the proposed substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would reveal correlations between the protons and the carbons to which they are directly attached. A cross-peak would be expected between the aromatic proton signal and the corresponding aromatic carbon signal (C4, C6), as well as between the methoxy proton signal and the methoxy carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment would show correlations between protons and carbons over two to three bonds. Key expected correlations would include the methoxy protons to the C1/C3 carbons and the aromatic protons (H4/H6) to the carbons C2/C5 and C1/C3. These correlations would definitively establish the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Molecular Ion Analysis and Isotopic Patterns

The molecular formula of this compound is C₈H₈Cl₂O₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).

Therefore, the mass spectrum will exhibit three peaks for the molecular ion:

M⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The expected relative intensity ratio of these peaks is approximately 9:6:1. The monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), is approximately 205.99 g/mol .

Predicted Molecular Ion Data for this compound

| Ion | m/z (approx.) | Relative Intensity |

| [M]⁺ | 206 | 100% (base peak) |

| [M+2]⁺ | 208 | ~65% |

| [M+4]⁺ | 210 | ~10% |

Fragmentation Pathway Elucidation

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. The stability of the aromatic ring suggests that fragmentation will primarily involve the substituent groups.

Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to the formation of a stable oxonium ion. This would result in a fragment at [M-15]⁺.

Loss of a formyl radical (•CHO) or carbon monoxide (CO): Subsequent to the loss of a methyl group, the loss of CO is a common pathway for phenolic ethers, leading to a fragment at [M-15-28]⁺.

Loss of a chlorine atom (•Cl): The cleavage of a carbon-chlorine bond would result in a fragment at [M-35]⁺.

Loss of a chloromethyl radical (•CH₂Cl): A rearrangement followed by fragmentation could lead to the loss of a chloromethyl radical, resulting in a fragment at [M-49]⁺.

The analysis of these and other potential fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₈Cl₂O₂, the theoretical exact mass can be calculated. nih.gov This calculated value is then compared against the experimentally determined mass from HRMS analysis, which provides a high degree of confidence in the compound's identity.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum. pressbooks.pub The relative abundance of these isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl) leads to a distinctive M, M+2, and M+4 peak pattern, which is a hallmark for compounds containing two chlorine atoms. HRMS can resolve these isotopic peaks, and the measured mass for each peak can be used to further confirm the elemental formula.

For instance, the theoretical monoisotopic mass of this compound (C₈H₈³⁵Cl₂O₂) is calculated to be 205.9901 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value, typically within a few parts per million (ppm), would strongly support the assigned structure.

Table 1: Theoretical Isotopic Mass Distribution for C₈H₈Cl₂O₂

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₈H₈³⁵Cl₂O₂ | 205.9901 | 100.0 |

| C₈H₈³⁵Cl³⁷ClO₂ | 207.9872 | 65.0 |

| C₈H₈³⁷Cl₂O₂ | 209.9842 | 10.6 |

This table presents the theoretical exact masses and relative abundances of the major isotopic peaks for this compound, which can be verified experimentally using HRMS.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds and structural features.

Key expected vibrational modes include:

C-H stretching vibrations of the aromatic ring and the methoxy groups. Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C-O stretching vibrations of the ether linkages. Aryl-alkyl ethers generally show strong, characteristic bands for asymmetric and symmetric C-O-C stretching. libretexts.org

C=C stretching vibrations within the benzene (B151609) ring, which are expected in the 1600-1450 cm⁻¹ region. libretexts.org

C-Cl stretching vibrations , which typically occur in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

The specific positions and intensities of these bands can provide detailed information about the molecular structure. For example, the presence of methoxy groups is confirmed by the C-O stretching bands, while the substitution pattern on the benzene ring can influence the exact frequencies of the aromatic C-H and C=C vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Methyl C-H | Stretch | 2950-2850 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-O (Aryl Ether) | Asymmetric Stretch | 1275-1200 |

| C-O (Aryl Ether) | Symmetric Stretch | 1075-1020 |

| C-Cl | Stretch | < 800 |

This table summarizes the expected FT-IR absorption regions for the key functional groups in this compound.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that result in a change in polarizability of the molecule. For a molecule like this compound, which possesses a center of symmetry, the principle of mutual exclusion would apply if it belonged to a centrosymmetric point group. researchgate.net This means that vibrational modes that are IR active would be Raman inactive, and vice versa.

In the Raman spectrum of this compound, one would expect to observe strong signals for the symmetric vibrations of the benzene ring and the C-Cl bonds, as these vibrations often lead to a significant change in polarizability. The symmetric stretching of the C-O-C bonds of the methoxy groups would also be expected to be Raman active.

By combining data from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural characterization. semanticscholar.org For instance, a study on 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone utilized both techniques to analyze its vibrational spectra. researchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the methoxy and chloro substituents. researchgate.net

Studies on similar dimethoxybenzene derivatives have shown that the methoxy groups can adopt different orientations with respect to the benzene ring. researchgate.netrsc.org In some cases, one methoxy group may be coplanar with the ring, allowing for conjugation, while the other is twisted out of the plane. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as π–π stacking. iucr.org

The crystallographic data for a derivative, 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, revealed that the crystal packing is stabilized by π–π interactions. iucr.org For this compound, similar interactions, along with halogen bonding involving the chlorine atoms, could be anticipated to play a role in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

This table presents a hypothetical set of crystallographic parameters for this compound. Actual values would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is an effective method for assessing its purity. A pure sample will ideally show a single, sharp peak in the chromatogram.

The choice of the stationary phase (column) and mobile phase is crucial for achieving good separation. A common approach for a moderately polar compound like this compound would be to use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be employed.

Detection is typically performed using a UV detector, as the benzene ring in the molecule absorbs UV light. The wavelength of maximum absorbance (λmax) can be determined from a UV-Vis spectrum to optimize the detector's sensitivity. The area of the peak in the HPLC chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity by comparing the area of the main peak to the total area of all peaks.

High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS) for Isomer Separation and Identification

High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS) has emerged as a powerful analytical technique for the separation and identification of isomeric compounds that are often indistinguishable by mass spectrometry alone. mobilionsystems.com This technique adds an additional dimension of separation based on the size, shape, and charge of an ion, which is characterized by its rotationally averaged collision cross-section (CCS). nih.gov The CCS value is a robust and characteristic physicochemical property of an ion in the gas phase, essentially acting as a molecular fingerprint. nih.govresearchgate.net

In the context of this compound and its derivatives, HRIM-MS offers a significant advantage in distinguishing between positional isomers. Isomers of dichlorodimethoxybenzene, for instance, possess the same mass-to-charge ratio (m/z) and will produce a single peak in a conventional mass spectrum. However, their distinct substitution patterns result in different three-dimensional structures and, consequently, different CCS values.

The process involves ionizing the sample, guiding the ions into a drift tube filled with an inert buffer gas (such as nitrogen or helium), and applying a weak electric field. nih.gov Ions traverse the drift tube at a velocity that depends on their CCS; ions with a larger CCS will experience more collisions with the buffer gas and thus travel slower than more compact ions with a smaller CCS. mobilionsystems.com This difference in drift time allows for their separation before they are detected by the mass spectrometer.

The utility of HRIM-MS for isomer separation is well-documented for various classes of small molecules, including steroids, lipids, and carbohydrates. nih.gov For example, a study on aphidicolanes, a class of natural products with numerous isomers, demonstrated that over 60% of isomeric pairs could be distinguished based on their CCS values, with differences greater than 2% being considered well-resolved. mdpi.com

Table 1: Illustrative HRIM-MS Data for the Separation of Dichlorodimethoxybenzene Isomers

| Isomer | Molecular Formula | Exact Mass (Da) | Hypothetical CCS (Ų) |

| This compound | C₈H₈Cl₂O₂ | 205.9901 | 145.2 |

| 2,3-Dichloro-1,4-dimethoxybenzene | C₈H₈Cl₂O₂ | 205.9901 | 147.8 |

| 1,4-Dichloro-2,5-dimethoxybenzene | C₈H₈Cl₂O₂ | 205.9901 | 142.5 |

Note: The CCS values in this table are for illustrative purposes to demonstrate the principle of isomer separation by HRIM-MS and are not based on experimental measurements of these specific compounds.

This capability for isomer separation significantly enhances the confidence in compound identification, particularly in complex mixtures where multiple isomers may be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are primarily characterized by absorptions arising from π→π* transitions within the benzene ring. spcmc.ac.in The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring. spcmc.ac.inijermt.org

The benzene molecule itself exhibits three main absorption bands: an intense E1 band around 184 nm, a less intense E2 band around 204 nm, and a weak, fine-structured B band around 256 nm. spcmc.ac.in Substitution on the benzene ring can cause shifts in these bands to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect their intensities.

In the case of this compound, the substituents are two chlorine atoms and two methoxy groups.

Methoxy group (-OCH₃): This is an activating, electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom, which delocalizes into the aromatic π-system. libretexts.org This generally leads to a bathochromic shift and an increase in the intensity of the absorption bands. spcmc.ac.in

Chlorine atom (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect. libretexts.org However, they also possess lone pairs of electrons that can participate in resonance, which tends to cause a bathochromic shift. libretexts.org

Studies on simpler substituted benzenes provide insight into these effects. For instance, anisole (B1667542) (methoxybenzene) shows a primary absorption band around 270 nm, a bathochromic shift from benzene's 256 nm band. ijermt.org Similarly, chlorobenzene exhibits a band around 265 nm. ijermt.org The presence of multiple substituents, as in this compound, leads to more complex spectra where the positions of the substituents are crucial.

The electronic transitions in different isomers of dichlorodimethoxybenzene would be expected to vary. For example, the absorption maxima for dimethoxybenzene isomers show such a dependency on the substitution pattern.

Table 2: Experimental UV-Vis Absorption Maxima for Dimethoxybenzene Isomers in Solution

| Compound | λmax (nm) | Reference |

| 1,2-Dimethoxybenzene | 274 | copernicus.org |

| 1,3-Dimethoxybenzene (B93181) | 273, 279 | copernicus.org |

| 1,4-Dimethoxybenzene (B90301) | 289 | aatbio.com |

Source: Data compiled from experimental measurements reported in the literature. copernicus.orgaatbio.com

This data illustrates that the position of the methoxy groups significantly influences the electronic transitions. A similar effect would be anticipated for the isomers of this compound, making UV-Vis spectroscopy a valuable tool for distinguishing between them and for providing information on their electronic structure. For example, a study on dimethoxybenzene isomers showed that their photodegradation rates, which are dependent on light absorption, vary significantly, with wavelengths between 270-310 nm being the primary drivers. copernicus.org This highlights the importance of understanding the specific UV-Vis absorption characteristics of each isomer.

Derivatives, Analogues, and Advanced Architectures Based on Dichloro Dimethoxybenzene Scaffolds

Design and Synthesis of Substituted 2,5-Dichloro-1,3-dimethoxybenzene Derivatives

The synthesis of functionalized derivatives of this compound and related structures relies on both classical and modern organometallic methodologies. A foundational approach involves the direct, regioselective modification of the parent 1,3-dimethoxybenzene (B93181) ring. For instance, the synthesis of related monochlorinated compounds can be achieved through a lithiation-chlorination sequence. However, creating more complex, specifically substituted analogues often requires multi-step strategies that build the molecule through cross-coupling reactions.

A robust method for accessing a variety of substituted dimethoxyarene derivatives involves nucleophilic aromatic substitution (SNAr) on commercially available fluoroarenes, followed by cross-coupling. nih.gov In this strategy, a fluoroarene precursor can be treated with sodium methoxide (B1231860) in a solvent like dimethylformamide (DMF) to yield the corresponding methoxyarene derivative. nih.gov This methoxylated intermediate, now containing a halogen suitable for coupling (e.g., bromine or iodine), can be reacted with an appropriate boronic acid via Suzuki coupling to generate complex biphenyl (B1667301) structures. nih.gov This provides a modular and predictable route to derivatives that would be difficult to access through direct substitution on the dimethoxybenzene core. For example, this approach has been successfully used to synthesize various methoxylated polychlorinated biphenyls (MeO-PCBs). nih.gov

Direct chlorination of dimethoxybenzene isomers, such as 1,4-dimethoxybenzene (B90301) (hydroquinone dimethyl ether), using elemental chlorine in the presence of a Lewis acid catalyst like titanium tetrachloride, represents another viable pathway. google.com While this method is effective for producing simpler chlorinated dimethoxybenzenes, achieving specific polysubstitution patterns like that in this compound can be challenging due to the formation of isomeric mixtures.

Incorporation into Macrocyclic Systems (e.g., Pillararenes)

The electron-rich nature of the dimethoxybenzene unit makes it an ideal monomer for the construction of macrocyclic hosts known as pillar[n]arenes. rsc.org These molecules consist of hydroquinone (B1673460) or dialkoxybenzene units linked by methylene (B1212753) bridges at their para-positions, forming a rigid, pillar-shaped architecture. rsc.orgwikipedia.org The synthesis is typically a thermodynamically controlled Friedel-Crafts cyclooligomerization, where a 1,4-dialkoxybenzene monomer is condensed with a formaldehyde (B43269) source, such as paraformaldehyde, in the presence of an acid catalyst. wikipedia.orgresearchgate.net

The choice of reaction conditions, particularly the solvent and catalyst, can selectively determine the size of the resulting macrocycle. For example, using dichloromethane (B109758) as the solvent tends to favor the formation of pillar rsc.orgarene, whereas a bulkier chlorinated solvent like chloroform (B151607) can act as a template to yield pillar rsc.orgarene as the major product. wikipedia.orgresearchgate.net Various catalysts, including Lewis acids, methanesulfonic acid, and deep eutectic solvents like choline (B1196258) chloride/ferric chloride, have been effectively employed. researchgate.netrsc.org

Incorporating a this compound-type unit (which is isomeric to the typical 1,4-dialkoxybenzene monomers) into a pillararene framework would introduce significant modifications. The chlorine atoms would alter the electronic properties of the cavity and could serve as handles for post-synthesis functionalization, expanding the potential for these macrocycles in host-guest chemistry and materials science.

Development of Polymeric and Oligomeric Structures with Integrated Dichloro-Dimethoxybenzene Units

The integration of dichloro-dimethoxybenzene units into polymeric or oligomeric structures allows for the creation of materials with tailored properties. The electrochemical polymerization of monomers like 1,3-dimethoxybenzene can produce poly(1,3-dimethoxybenzene), a material noted for its thermal stability and semiconductor properties. The structure of such polymers typically involves linkages creating a tetrasubstituted benzene (B151609) ring within the polymer backbone.

A powerful strategy for creating advanced functional polymers involves incorporating specific monomers as side-groups on a pre-formed polymer backbone. Polyphosphazenes, which feature a highly flexible inorganic backbone of alternating phosphorus and nitrogen atoms, are particularly well-suited for this approach. researchgate.net The synthesis involves the macromolecular substitution of poly(dichlorophosphazene), (NPCl₂)n, where the reactive P-Cl bonds are replaced by nucleophiles like aryloxides. By using the sodium salt of a chlorinated dimethoxyphenol (the phenoxide equivalent of a chlorinated dimethoxybenzene), it is possible to attach these units as side-chains. This method allows for the synthesis of novel halogenated aryloxy polyphosphazenes, where the chlorinated aromatic groups can be used to precisely control the polymer's refractive index and other physical properties. researchgate.net

Functionalization with Diverse Chemical Moieties (e.g., Organophosphorus Groups, Cyano Groups)

Functionalization of the dichloro-dimethoxybenzene scaffold with specific chemical groups is key to unlocking its potential in specialized applications.

Organophosphorus Groups: As mentioned previously, the linkage of chlorinated aryloxy units to a phosphorus-containing backbone is a demonstrated method for creating functional polymers. researchgate.net Polyphosphazenes can be synthesized via the ring-opening polymerization of hexachlorocyclotriphosphazene, followed by nucleophilic substitution with sodium aryloxides. researchgate.net Attaching a chlorinated dimethoxybenzene moiety through this method results in a polymer where the aromatic unit is directly bonded to the inorganic backbone via an oxygen atom, creating a stable organophosphorus material.

Cyano Groups: The cyano (–C≡N) group is a highly versatile functional group in organic synthesis due to its ability to be transformed into a wide range of other moieties, including amines, carboxylic acids, and amides. rsc.org The introduction of a cyano group onto an aromatic ring, known as cyanation, can be achieved through various methods. For aryl halides, transition-metal-catalyzed cross-coupling reactions are a common and effective strategy. While traditional methods often use toxic metal cyanides like CuCN or KCN, newer methods explore the use of non-metallic organic cyano-group sources to mitigate toxicity and catalyst poisoning issues. wikipedia.org The presence of chlorine atoms on the this compound ring provides reactive sites (aryl halides) that are amenable to such cyanation reactions, enabling its conversion into nitrile-containing building blocks.

Comparative Reactivity Studies of Isomeric Dichloro-Dimethoxybenzenes

The reactivity of an aromatic ring towards further substitution is governed by the electronic and steric effects of its existing substituents. Comparing isomers of dichloro-dimethoxybenzene reveals how the placement of the chlorine atoms and methoxy (B1213986) groups influences the molecule's chemical behavior. The primary factors are the electron-donating resonance effect of the methoxy groups (+M) and the electron-withdrawing inductive effect of both the methoxy and chloro groups (-I), as well as the steric hindrance imposed by these groups.

The parent compound, this compound, has methoxy groups at positions 1 and 3, which strongly activate the ring towards electrophilic substitution, particularly at the C4 and C6 positions. However, the chlorine atoms at C2 and C5 provide steric hindrance and inductively deactivate the ring. In contrast, an isomer like 1,4-dichloro-2,5-dimethoxybenzene has a different substitution pattern that leads to different reactivity. solubilityofthings.com Here, the methoxy groups are para to each other, and the chlorine atoms are ortho to each methoxy group, leading to significant deactivation and steric crowding around the remaining C3 and C6 positions.

A comparative analysis of the isomers highlights these differences. For instance, the lipophilicity, often estimated by the calculated partition coefficient (XLogP3), varies between isomers, reflecting their different polarity and structure.

Note: The IUPAC naming and relative positions in the table are based on standard nomenclature rules and may differ from the common names used in some sources. The structures are provided for clear comparison of substitution patterns.

Rational Design of Donor-Acceptor Systems for Optoelectronic Properties

Donor-acceptor (D-A) systems are a cornerstone of modern organic electronics, forming the basis for materials used in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The rational design of these systems involves pairing an electron-rich (donor) unit with an electron-poor (acceptor) unit to facilitate efficient intramolecular charge transfer (ICT) upon photoexcitation. wikipedia.org

The this compound scaffold is an excellent candidate for a tunable electron donor unit. The two methoxy groups are strong resonance donors, significantly raising the energy of the highest occupied molecular orbital (HOMO). The two chlorine atoms, being inductively electron-withdrawing, serve to modulate this effect, lowering the HOMO energy relative to a non-chlorinated analogue. This "push-pull" electronic character within the same molecule allows for the fine-tuning of its electronic properties.

To construct a full D-A system, this donor scaffold can be chemically linked to a suitable acceptor moiety (e.g., benzothiadiazole, perylene (B46583) diimide) through synthetic methods like the Suzuki coupling. nih.gov By systematically varying the donor and acceptor components and the nature of the conjugated bridge connecting them, researchers can control the energy levels (HOMO/LUMO), absorption spectra, and charge-transfer characteristics of the final material to optimize its performance in optoelectronic devices. wikipedia.org

Table of Mentioned Compounds

Strategic Applications in Advanced Chemical Research and Synthetic Innovation

Utilization as a Versatile Building Block in Complex Chemical Syntheses

The structural framework of dichlorinated dimethoxybenzenes makes them exceptionally useful as building blocks in the assembly of complex molecular architectures. The chlorine atoms provide reactive handles for cross-coupling reactions, while the methoxy (B1213986) groups direct the regioselectivity of electrophilic aromatic substitution and can be demethylated to reveal reactive hydroxyl groups. sigmaaldrich.com This dual functionality allows for a stepwise and controlled elaboration of the benzene (B151609) core.

For instance, closely related monochlorinated dimethoxybenzenes, such as 5-Chloro-1,3-dimethoxybenzene, have been instrumental in the regioselective synthesis of complex heterocyclic systems like TMC-264, which features a tricyclic chloro-1H-dibenzo[b,d]pyran-4,6-dione skeleton. sigmaaldrich.com The strategic placement of the chloro and methoxy groups on the starting material dictates the outcome of the synthetic sequence. This principle extends to dichlorinated analogues, where the increased number of functional groups offers even more intricate synthetic possibilities. Furthermore, these types of substituted aromatic rings are central to fragment-based drug discovery, where small, functionalized molecules are used as starting points for developing more potent and selective pharmaceutical agents. whiterose.ac.uk

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of the C-Cl bond in chloro-dimethoxybenzenes makes them ideal substrates for transition-metal-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern synthesis. Compounds like 5-Chloro-1,3-dimethoxybenzene readily participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids and their derivatives, enabling the formation of C-C bonds to construct complex biaryl structures or introduce new side chains. sigmaaldrich.comwhiterose.ac.uk The presence of two chlorine atoms in 2,5-dichloro-1,3-dimethoxybenzene opens up the potential for sequential or double cross-coupling reactions, allowing for the programmed construction of highly substituted aromatic systems.

Beyond palladium-catalyzed reactions, these activated aromatic systems can engage in other novel transformations. The reaction of activated aromatic compounds bearing methoxy groups with reagents like tellurium tetrachloride can lead to the formation of aryltellurium trichlorides and diaryltellurium dichlorides, which are themselves versatile synthetic intermediates. orgsyn.org The development of such reactions expands the synthetic chemist's toolkit for manipulating functionalized aromatic rings, with dichlorinated dimethoxybenzenes serving as valuable test substrates and precursors.

Role in the Design and Construction of Functional Organic Materials with Specific Properties

The rigid and well-defined geometry of the dichlorinated dimethoxybenzene core makes it an attractive component for the construction of functional organic materials. These materials derive their properties from the precise spatial arrangement of their molecular components and the electronic interactions between them.

A pertinent example is found in the synthesis of 2,5-dichloro-3,6-dihydroxyterephthalates. researchgate.net These molecules, which exhibit interesting polymorphic behavior, are synthesized from 2,5-dichloro-1,4-benzoquinone-3,6-dicarboxylates, highlighting a synthetic pathway that originates from a dichlorinated core. researchgate.net Polymorphism, the ability of a material to exist in multiple crystalline forms, is a critical property in pharmaceuticals and materials science, affecting solubility, stability, and electronic characteristics. The study of such compounds provides insight into how intermolecular interactions, guided by substituents like chlorine and hydroxyl groups, govern the solid-state packing and ultimate properties of the material. researchgate.net The inherent fluorescence of substituted benzene rings, influenced by electron-donating and -withdrawing groups, is another property that can be harnessed for creating molecular sensors and optoelectronic devices. researchgate.net

Advancements in Sustainable and Green Synthetic Protocols Utilizing Dichloro-Dimethoxybenzene Precursors

Modern chemical synthesis places a strong emphasis on the development of sustainable and environmentally benign processes. This includes the use of greener solvents, reducing reaction times, and minimizing waste. The reactions involving dichlorinated dimethoxybenzene precursors are increasingly being adapted to meet these criteria.

For example, microwave-assisted organic synthesis has been shown to be highly efficient for various reactions, significantly reducing reaction times compared to conventional heating. mdpi.com Methodologies such as cascade reactions performed in green solvents like ethanol/water mixtures are being developed for the construction of complex molecules from functionalized building blocks. mdpi.com Applying these principles to the synthesis and subsequent reactions of this compound is an active area of research. The goal is to develop protocols that are not only synthetically powerful but also adhere to the principles of green chemistry, for instance, by improving the atom economy of cross-coupling reactions or by replacing hazardous reagents and solvents with safer alternatives.

Future Research Trajectories and Unexplored Reactivity Domains

While dichlorinated dimethoxybenzenes are established as useful synthetic intermediates, significant potential for their application remains to be explored. Future research is likely to focus on several key areas. One promising trajectory is the design of novel, complex ligands for catalysis, where the substituted benzene core could provide a rigid scaffold for coordinating to metal centers.

Another area of interest lies in the synthesis of novel natural products and their analogues, where the specific substitution pattern of this compound could be a key strategic element. The exploration of its reactivity in less common transformations, such as C-H activation or photochemical reactions, could unlock entirely new synthetic pathways. Furthermore, its potential as a monomer for the creation of advanced polymers or as a building block for metal-organic frameworks (MOFs) with tailored porosity and functionality is a largely unexplored domain that holds considerable promise for applications in gas storage, separation, and catalysis.

Data Tables

Table 1: Physicochemical Properties of 1,3-Dichloro-2,5-dimethoxybenzene (Isomer of this compound)

| Property | Value | Source |

| IUPAC Name | 1,3-dichloro-2,5-dimethoxybenzene | nih.gov |

| CAS Number | 61887-07-8 | nih.govepa.gov |

| Molecular Formula | C₈H₈Cl₂O₂ | nih.govnih.gov |

| Molecular Weight | 207.05 g/mol | nih.govepa.gov |

| InChIKey | YWBUGKRHEDZMFG-UHFFFAOYSA-N | nih.govnih.gov |

| Canonical SMILES | COC1=CC(=C(C(=C1)Cl)OC)Cl | nih.gov |

Q & A

Basic: What are the recommended synthetic routes for 2,5-Dichloro-1,3-dimethoxybenzene, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways : While direct synthesis of this compound is not detailed in the evidence, analogous compounds (e.g., 1,4-dichloro-2,5-dimethoxybenzene) are synthesized via Meerwein arylation (coupling diazonium salts with electron-deficient aromatics) or Suzuki cross-coupling (using halogenated precursors and boronic acids) . Adjust substituent positions for target specificity.

- Purification : Recrystallization (solvent selection based on polarity) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Validate via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR : Use H and C NMR to confirm substitution patterns. Methoxy groups (~3.8–4.0 ppm in H NMR) and aromatic protons (split patterns indicate chloro/methoxy adjacency) .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (CHClO; theoretical ~217.0 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (as in sulfonamide analogs) .

Basic: What safety protocols are critical for handling halogenated dimethoxybenzenes?

Methodological Answer:

- PPE : N95 masks, nitrile gloves, and chemical goggles (prevents inhalation/skin contact) .

- Storage : Inert atmosphere (argon), amber glass vials at 4°C to prevent photodegradation. Avoid contact with oxidizing agents (risk of decomposition) .

- Waste Disposal : Neutralize with alkaline hydrolysis (1M NaOH, 24h) before incineration .

Advanced: How does the compound’s reactivity differ from its structural isomers (e.g., 1,4-dichloro-2,5-dimethoxybenzene)?

Methodological Answer:

- Electronic Effects : The 1,3-dimethoxy substitution creates distinct electron density vs. 1,4-isomers (chloroneb). Computational DFT studies (e.g., Gaussian09) predict nucleophilic aromatic substitution (NAS) at chloro positions is slower due to steric hindrance .

- Biological Activity : Unlike chloroneb (fungicidal via mitochondrial disruption), 1,3-substituted analogs may exhibit altered bioactivity; test via in vitro enzyme inhibition assays .

Advanced: How can contradictory literature data on decomposition pathways be resolved?

Methodological Answer:

- Mechanistic Studies : Use EPR spectroscopy to detect radical intermediates (e.g., semiquinones) during decomposition with HO or peroxides .

- Cross-Validation : Compare GC-MS (volatile byproducts) with LC-MS (polar intermediates) to map degradation products .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with cytochrome P450 enzymes (PDB ID: 1OG5) to assess metabolic activation.

- QSAR Modeling : Train models on chlorinated benzene derivatives (PubChem data) to predict toxicity endpoints (e.g., LD) .

Advanced: How to optimize analytical methods for trace quantification in environmental samples?

Methodological Answer:

- HPLC-DAD : C18 column, isocratic elution (70:30 methanol/water), λ = 254 nm. Limit of detection (LOD) ~0.1 ppm .

- SPE Preconcentration : Use C18 cartridges for soil/water extracts. Validate recovery rates (80–120%) via spike-and-recovery experiments .

Basic: What are the known degradation products under UV exposure?

Methodological Answer:

- Photolysis : UV/Vis studies (λ > 300 nm) generate chlorinated quinones (e.g., 2,5-dichloro-1,4-benzoquinone) via demethylation. Confirm via LC-MS/MS .

Advanced: How do steric effects influence regioselectivity in electrophilic substitutions?

Methodological Answer:

- Kinetic Studies : Compete bromination (Br/FeBr) at meta vs. para positions relative to methoxy groups. Monitor via H NMR integration .

- DFT Calculations : Compare activation energies for transition states (e.g., Gaussian09) to explain preferential substitution .

Advanced: What strategies mitigate interference from isomers in chromatographic analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.